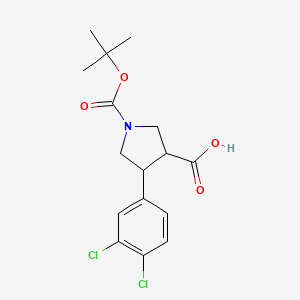
2-HYDROXYMETHYL-3-NITROBIPHENYL
概要
説明
(3-Nitro[1,1’-biphenyl]-2-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro[1,1’-biphenyl]-2-yl)methanol typically involves a multi-step process. One common method is the nitration of biphenyl to introduce the nitro group, followed by a reduction reaction to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of (3-Nitro[1,1’-biphenyl]-2-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
(3-Nitro[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin dichloride.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
Oxidation: 3-Nitro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3-Amino[1,1’-biphenyl]-2-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
(3-Nitro[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-Nitro[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
3-Nitrobiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Nitrobiphenyl: The position of the nitro group affects its reactivity and interaction with other molecules.
2-Nitrobiphenyl: Similar structure but different reactivity due to the position of the nitro group.
Uniqueness
(3-Nitro[1,1’-biphenyl]-2-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
(2-nitro-6-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILKGJFCYURBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558830 | |
| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107622-50-4 | |
| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)




![2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B1627997.png)


